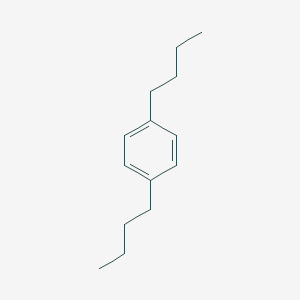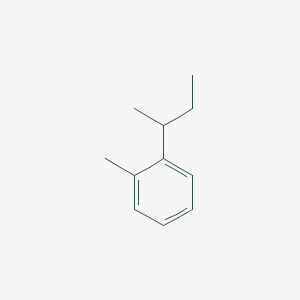
1-Methyl-2-(1-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1-methylpropyl)benzene, commonly known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is found in the essential oils of many plants, including cumin, thyme, and oregano. P-cymene has been extensively studied for its various applications in the fields of chemistry, biology, and medicine.
科学的研究の応用
P-cymene has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. In chemistry, p-cymene is used as a solvent and as a starting material for the synthesis of other compounds. In biology, p-cymene has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In medicine, p-cymene has been investigated for its potential as an anticancer agent and as a treatment for various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.
作用機序
The mechanism of action of p-cymene is not fully understood. However, studies have shown that p-cymene exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.
生化学的および生理学的効果
P-cymene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that p-cymene exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. P-cymene has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, p-cymene has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
P-cymene has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. P-cymene is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, p-cymene has some limitations for lab experiments. It has a strong odor, which may interfere with some experiments. In addition, p-cymene is not soluble in water, which may limit its use in aqueous systems.
将来の方向性
P-cymene has many potential future directions for research. In the field of chemistry, p-cymene can be used as a starting material for the synthesis of new compounds with novel properties. In the field of biology, p-cymene can be investigated for its potential as a treatment for various diseases, including cancer and inflammatory diseases. In addition, p-cymene can be studied for its potential as a natural preservative in the food and cosmetic industries.
Conclusion:
In conclusion, p-cymene is a naturally occurring aromatic hydrocarbon that has many potential applications in the fields of chemistry, biology, and medicine. It exhibits antimicrobial, antioxidant, and anti-inflammatory properties and has been investigated for its potential as an anticancer agent and as a treatment for various diseases. P-cymene has several advantages for lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its strong odor and limited solubility. P-cymene has many potential future directions for research, including the synthesis of new compounds and the investigation of its potential as a natural preservative.
合成法
P-cymene can be synthesized by the alkylation of toluene with isobutylene in the presence of an acidic catalyst. The reaction takes place at high temperature and pressure, and the yield of p-cymene is around 70%. Alternative methods of synthesis include the dehydrogenation of limonene and the rearrangement of α-pinene.
特性
CAS番号 |
1595-06-8 |
|---|---|
製品名 |
1-Methyl-2-(1-methylpropyl)benzene |
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
1-butan-2-yl-2-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-9(2)11-8-6-5-7-10(11)3/h5-9H,4H2,1-3H3 |
InChIキー |
AMBAWAHKHZZAAY-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1C |
正規SMILES |
CCC(C)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



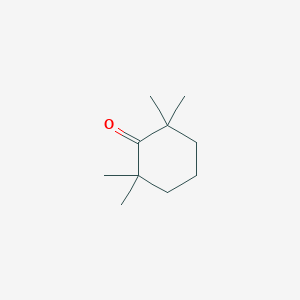

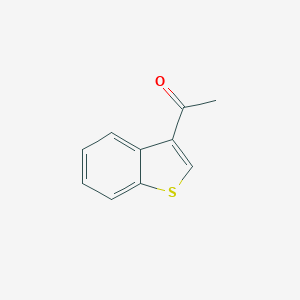
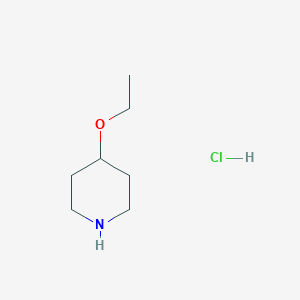
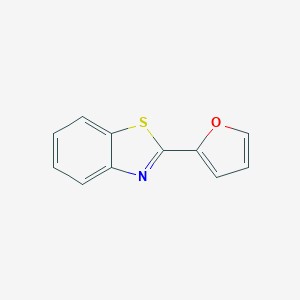
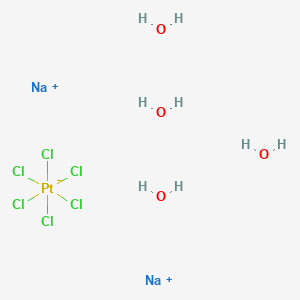
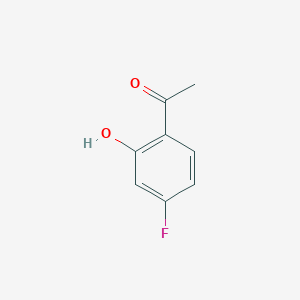
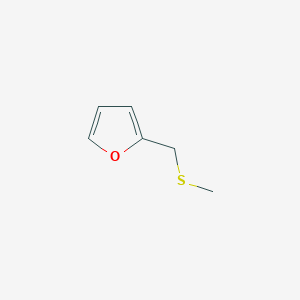
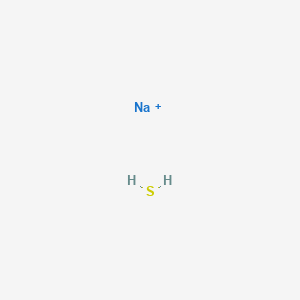
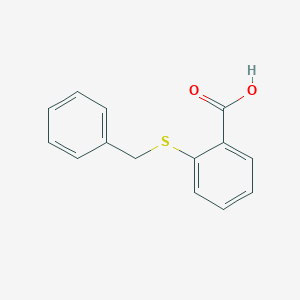
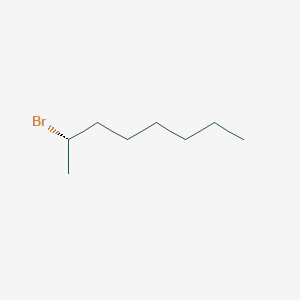
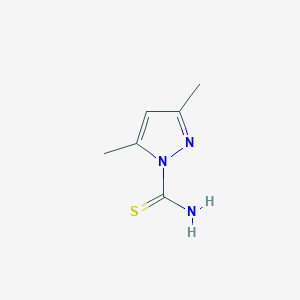
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
